molecular formula C20H24N4O4S B2931274 Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 377054-65-4

Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate

Cat. No.: B2931274
CAS No.: 377054-65-4
M. Wt: 416.5
InChI Key: QNGQARVSCLYNKE-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned typically belong to a class of organic compounds known as esters. They are characterized by a carbonyl adjacent to an ether linked to an aromatic ring .


Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which is the carbon adjacent to the aromatic ring. These reactions can include free radical bromination, nucleophilic substitution, and oxidation .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, without specific data for the compound , it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often occur at the benzylic position. These can include free radical reactions, nucleophilic substitutions, and electrophilic aromatic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These can include its boiling point, melting point, solubility, and reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, similar structures to Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate have been explored for their potential as therapeutic agents. For instance, compounds derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds, including a prototype carbamate, exhibited low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to conventional treatments (Carcanague et al., 2002).

Organic Synthesis Applications

In organic synthesis, the methodologies for synthesizing complex molecules like this compound involve strategic functional group manipulations and coupling reactions. For example, the synthesis of acylated 4-deoxyhex-3-enopyranosiduloses and their transformation into γ-pyrones demonstrate the versatility of sulfur-containing compounds in synthesizing biologically relevant structures (Lichtenthaler et al., 1976).

Material Science Applications

In material science, the chemical properties of sulfur-containing compounds like this compound are utilized in the development of novel materials. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating the potential of sulfur-based catalysts in green chemistry (Tayebi et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Without specific information, it’s challenging to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Properties

IUPAC Name

benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-13(2)9-10-24-16-17(23(3)19(27)22-18(16)26)21-20(24)29-12-15(25)28-11-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGQARVSCLYNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCC(=O)OCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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